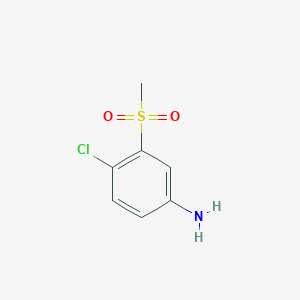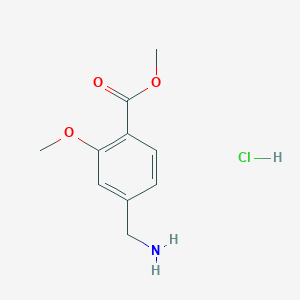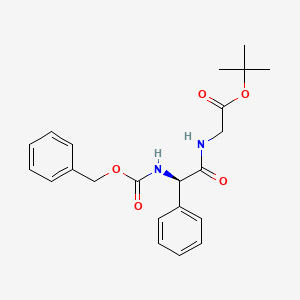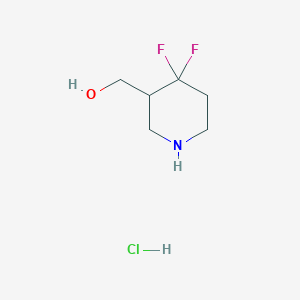![molecular formula C6H12F3NO2 B1428875 (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol CAS No. 1344922-37-7](/img/structure/B1428875.png)
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol
Overview
Description
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol is an organic compound that features a trifluoropropyl group attached to an amino propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol typically involves the reaction of 3,3,3-trifluoropropylamine with an appropriate epoxide or diol precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its trifluoropropyl group imparts unique properties that can be exploited in the design of new materials or catalysts.
Biology
In biological research, this compound may be used to study the effects of fluorinated groups on biological systems. Its structure allows for the investigation of interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Fluorinated compounds are often more metabolically stable, making them attractive candidates for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The trifluoropropyl group can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and amino groups may participate in hydrogen bonding and other interactions that modulate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropylamine: Shares the trifluoropropyl group but lacks the diol structure.
Propane-1,2-diol: Lacks the trifluoropropyl and amino groups, making it less chemically versatile.
2-Amino-1,3-propanediol: Similar backbone but without the trifluoropropyl group.
Uniqueness
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol is unique due to the combination of its trifluoropropyl group and diol structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-3-(3,3,3-trifluoropropylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHRUYSKNBDAKC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@@H](CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)





![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)
